molecular formula C16H26N2O2 B7911355 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide CAS No. 697779-08-1

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7911355
CAS No.: 697779-08-1
M. Wt: 278.39 g/mol
InChI Key: HDIYYEOQUVDPKK-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is an organic compound belonging to the class of anilides. These compounds are derived from oxoacids by replacing an OH group with an NHPh group or a derivative formed by ring substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of cyclohexylamine and cyclopentylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase (NADH), which plays a role in fatty acid biosynthesis . This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of cyclohexyl and cyclopentyl groups, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-cyclohexyl-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c19-15-10-12(16(20)17-13-6-4-5-7-13)11-18(15)14-8-2-1-3-9-14/h12-14H,1-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIYYEOQUVDPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401939
Record name 3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697779-08-1
Record name 3-Pyrrolidinecarboxamide, 1-cyclohexyl-N-cyclopentyl-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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